molecular formula C18H20N2O2S B2513332 Ethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzoate CAS No. 892275-51-3

Ethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzoate

Cat. No. B2513332
CAS RN: 892275-51-3
M. Wt: 328.43
InChI Key: RXOVTJSCZHYTBW-UHFFFAOYSA-N
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Description

Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group . They are frequently the source of flavors and aromas in many fruits and flowers . Esters also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol) .


Synthesis Analysis

Esters can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . This reaction is known as esterification . Acid chlorides and acid anhydrides also react with alcohols to form esters .


Molecular Structure Analysis

The molecular structure of esters involves a carbonyl group (C=O) and an ether group (R-O-R’) where R and R’ can be any alkyl or aryl group .


Chemical Reactions Analysis

Esters can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . This hydrolysis under basic conditions is known as saponification and is used to make soap . Esters can also react with ammonia and primary or secondary alkyl amines to yield amides in a reaction called aminolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of esters can vary widely and depend on their structure. They are generally colorless, volatile liquids with pleasant odors .

Mechanism of Action

The exact mechanism of action would depend on the specific ester and its use. For example, some esters are used in pharmaceuticals for their biological activity .

Safety and Hazards

The safety and hazards associated with esters also depend on their specific structure. Some esters are safe enough to be used in food and fragrances, while others can be harmful or irritating .

properties

IUPAC Name

ethyl 2-[[benzyl(methyl)carbamothioyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-3-22-17(21)15-11-7-8-12-16(15)19-18(23)20(2)13-14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOVTJSCZHYTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=S)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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